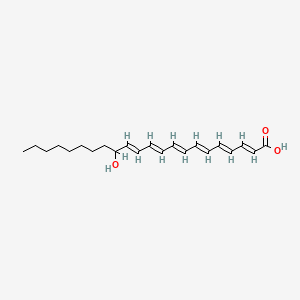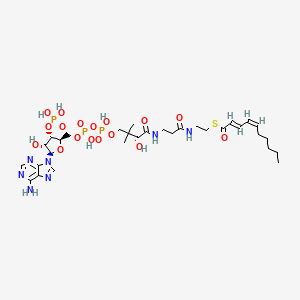
2-trans-4-cis-decadienoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA, also known as 2-trans-4-cis-decadienoyl-coenzyme A or 2, 4-decadienoyl-CoA, belongs to the class of organic compounds known as medium-chain 2-enoyl coas. These are organic compounds containing a coenzyme A substructure linked to a medium-chain 2-enoyl chain of 5 to 12 carbon atoms. Thus, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is considered to be a fatty ester lipid molecule (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA has been primarily detected in urine. Within the cell, (2-trans, 4-cis)-deca-2, 4-dienoyl-CoA is primarily located in the cytoplasm (2-trans, 4-cis)-Deca-2, 4-dienoyl-CoA can be biosynthesized from coenzyme A.
(2E,4Z)-deca-2,4-dienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2-trans,4-cis)-deca-2,4-dienoic acid. It is a medium-chain fatty acyl-CoA, an unsaturated fatty acyl-CoA and a (2E,4Z)-dienoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a (2E,4Z)-deca-2,4-dienoyl-CoA(4-).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biochemical Functions
Adipocyte Gene Expression and Lipid Composition : Conjugated linoleic acids, such as 2-trans-4-cis-decadienoyl-CoA, play a role in modulating lipid composition and gene expression in differentiating adipocytes. Treatment with certain isomers of conjugated linoleic acid resulted in altered expression of genes including the stearoyl-CoA desaturase 1 gene (SCD1) and affected the lipid droplet size and fatty acid composition in 3T3-L1 adipocytes (Choi et al., 2000).
Biofilm Dispersion in Bacteria : In bacterial systems like Pseudomonas aeruginosa, certain enoyl-coenzyme A hydratases/isomerases, which are involved in the synthesis of biofilm dispersion autoinducers such as cis-2-decenoic acid, play a crucial role in biofilm formation and dispersion. This highlights the importance of these enzymes and their substrates, potentially including 2-trans-4-cis-decadienoyl-CoA, in bacterial communication and biofilm dynamics (Amari et al., 2013).
Enzymatic Mechanisms and Redox Reactions : The 2,4-dienoyl-CoA reductase enzyme, which interacts with substrates like 2-trans-4-cis-decadienoyl-CoA, involves a stepwise chemical mechanism where hydride transfer from NADPH is followed by protonation of the dienolate intermediate. This mechanism plays a pivotal role in metabolic pathways involving fatty acids (Fillgrove & Anderson, 2001).
Structural and Molecular Biology
Enzyme Structure and Functionality : Studies on the stereochemical course of reduction of dienoyl-coenzyme A thiolesters by 2,4-dienoyl-CoA reductase provide insights into the enzyme-substrate interaction and the functional groups involved. This knowledge is crucial for understanding the role of substrates like 2-trans-4-cis-decadienoyl-CoA in enzymatic reactions and fatty acid metabolism (Fillgrove & Anderson, 2000).
Protein Engineering and Purification : The expression, purification, and characterization of enzymes like human mitochondrial 2,4-dienoyl-CoA reductase are critical for understanding their role in beta-oxidation of unsaturated fatty acids. Substrates such as 2-trans-4-cis-decadienoyl-CoA are central to the enzymatic processes studied, paving the way for further research in enzyme functionality and structure (Chu et al., 2003).
Eigenschaften
CAS-Nummer |
79315-17-6 |
|---|---|
Molekularformel |
C31H50N7O17P3S |
Molekulargewicht |
917.8 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4Z)-deca-2,4-dienethioate |
InChI |
InChI=1S/C31H50N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h8-11,18-20,24-26,30,41-42H,4-7,12-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-8-,11-10+/t20-,24-,25-,26+,30-/m1/s1 |
InChI-Schlüssel |
FASAKYLWSRDQOH-IMVFQKDNSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyme |
2,4-decadienoyl-CoA 2,4-decadienoyl-coenzyme A 2-trans,4-cis-decadienoyl-CoA coenzyme A, 2,4-decadienoyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide](/img/structure/B1236305.png)
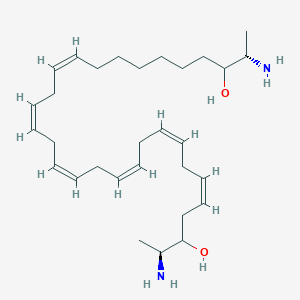

![(6aR)-5-bromo-N-[(1S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1236311.png)
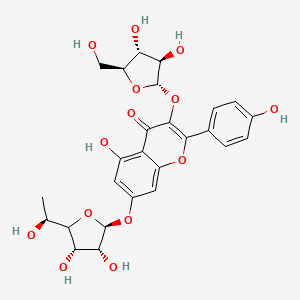

![(2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide](/img/structure/B1236317.png)

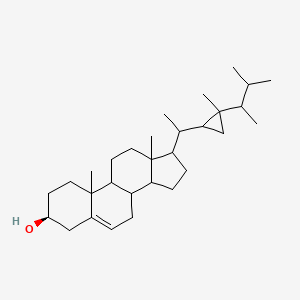


![3-{6-(3-Amino-benzenesulfinylmethyl)-3-[8-(4-methoxy-phenyl)-octyloxy]-pyridin-2-yl}-acrylic acid](/img/structure/B1236324.png)
